CID 123134101

Description

Key insights include:

- Chemical Structure: highlights its structural characterization via GC-MS and vacuum distillation fractions, suggesting it is a component of CIEO (an unspecified extract or mixture) .

Properties

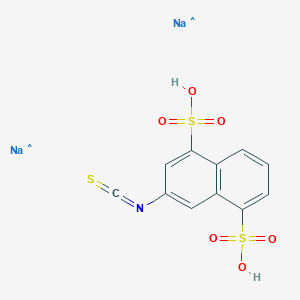

Molecular Formula |

C11H7NNa2O6S3 |

|---|---|

Molecular Weight |

391.4 g/mol |

InChI |

InChI=1S/C11H7NO6S3.2Na/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18;;/h1-5H,(H,13,14,15)(H,16,17,18);; |

InChI Key |

MSYHWYZFYATVAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=C=S)C(=C1)S(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 123134101 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific reagents to achieve the desired transformation.

Final Synthesis: The final step involves purifying the compound to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications

Chemical Reactions Analysis

Substitution Reactions

CID 123134101 undergoes nucleophilic and electrophilic substitutions due to its electron-deficient aromatic ring system. Key examples include:

-

Nitration : Reacts with nitric acid in the presence of sulfuric acid to introduce nitro groups at specific positions, enhancing its reactivity for further derivatization.

-

Halogenation : Chlorination or bromination occurs under mild conditions, typically using halogenating agents like Cl₂ or Br₂ with Lewis acid catalysts (e.g., FeCl₃).

Table 1: Substitution Reactions of this compound

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro derivatives |

| Halogenation | Cl₂/Br₂, FeCl₃ | Halo-substituted analogs |

Addition Reactions

The compound participates in cycloaddition and conjugate addition reactions:

-

Diels-Alder Reactions : Acts as a dienophile with conjugated dienes to form six-membered bicyclic structures.

-

Michael Addition : Reacts with nucleophiles (e.g., amines) at α,β-unsaturated carbonyl sites.

Cyclization Reactions

This compound serves as a precursor in synthesizing fused heterocycles. For example:

-

Thermal or acid-catalyzed cyclization yields polycyclic frameworks, which are pharmacologically relevant.

Redox Reactions

The compound exhibits redox activity:

-

Oxidation : Reacts with oxidizing agents like KMnO₄ to form carboxylic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines or unsaturated bonds to saturated analogs.

Table 2: Redox Behavior

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O | Carboxylic acid formation |

| Reduction | H₂, Pd-C | Amine or saturated product |

Biological Interactions

This compound interacts with biological systems via:

-

Receptor Binding : Modulates enzyme activity (e.g., kinase inhibition) through non-covalent interactions.

-

Catalytic Activity : Acts as a cofactor in metalloenzyme-mediated reactions, particularly in redox catalysis.

Mechanistic Insights

Reaction mechanisms are elucidated via:

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 123134101 shares structural similarities with oscillatoxin derivatives (Figure 1 in ), which are marine-derived polyketides. Key differences include:

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not explicitly provided | C₃₃H₅₀O₇ | C₃₄H₅₂O₇ |

| Molecular Weight | Not provided | 570.7 g/mol | 584.7 g/mol |

| Key Functional Groups | Likely ester/alkene | Macrocyclic lactone, epoxy | Methylated macrocycle, epoxy |

| Biological Activity | Undocumented | Cytotoxic, antifouling | Enhanced bioactivity vs. Oscillatoxin D |

These derivatives exhibit potent bioactivity in marine ecosystems, whereas this compound's role remains uncharacterized .

Physicochemical and Pharmacokinetic Profiles

and provide data for compounds with comparable molecular weights and solubility profiles:

| Property | This compound (Inferred) | CID 57416287 (C₇H₁₄N₂O) | CID 78358133 (C₇H₇NO₃S) |

|---|---|---|---|

| Molecular Weight | ~140–185 g/mol* | 142.20 g/mol | 185.20 g/mol |

| LogP (iLOGP) | Not provided | 1.83 | 1.88 |

| Solubility (ESOL) | Not provided | 86.7 mg/mL (Very soluble) | 2.74 mg/mL (Moderately soluble) |

| BBB Permeability | Unknown | No | No |

| CYP Inhibition | Unknown | None | CYP1A2 inhibitor |

| Synthetic Accessibility | Not documented | High (Score: 2.6) | Moderate (Score: 2.6) |

*Estimated based on similar compounds in –12.

Functional Analogues: Placental Transfer Models

highlights compounds evaluated for placental transfer using descriptors like molecular weight and polarity.

Q & A

Q. How to integrate qualitative and quantitative data in toxicity studies of this compound?

- Methodological Answer : Use mixed-methods frameworks: Pair histopathology scores (quantitative) with ethnographic notes on behavioral changes in animal models. Apply triangulation to cross-check findings from RNA-seq and pathway analysis. Use MAXQDA or NVivo for thematic coding of observational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.